2,3-Diethoxybenzonitrile
Description
2,3-Diethoxybenzonitrile is a substituted benzonitrile derivative featuring ethoxy (-OC₂H₅) groups at the 2- and 3-positions of the aromatic ring.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3-diethoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-3-13-10-7-5-6-9(8-12)11(10)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
QTYANWXTKAFKAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxybenzonitrile typically involves the reaction of 2,3-dihydroxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydroxyl groups with ethoxy groups.
Industrial Production Methods
In an industrial setting, the production of 2,3-Diethoxybenzonitrile may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dicarboxybenzonitrile or 2,3-dialdehydebenzonitrile.
Reduction: Formation of 2,3-diethoxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,3-Diethoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diethoxybenzonitrile involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as a nucleophile or electrophile in different reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Bromo-2,3-dimethoxybenzonitrile
- Substituents : Bromine at position 5, methoxy (-OCH₃) groups at positions 2 and 3.
- Molecular Formula: C₉H₇BrNO₂; Molecular Weight: ~240.9 g/mol .
- Methoxy groups are smaller and less lipophilic than ethoxy groups, which may reduce solubility in nonpolar solvents.
- Applications : Brominated benzonitriles are often intermediates in medicinal chemistry due to their reactivity in cross-coupling reactions .
3-(3-Thienyl)benzonitrile
- Substituents : Thienyl (C₄H₃S) group at position 3.
- Molecular Formula : C₁₁H₇NS; Molecular Weight : 185.24 g/mol .
- Key Differences: The thienyl group introduces a sulfur-containing heterocycle, enabling π-conjugation and altering electronic properties.
- Applications : Thienyl-substituted nitriles are valuable in materials science for conductive polymers or organic semiconductors .
2,3-Dimethylbenzonitrile
- Substituents : Methyl (-CH₃) groups at positions 2 and 3.
- Molecular Formula : C₉H₉N; Molecular Weight : 131.18 g/mol .
- Key Differences :
3-(9-Methoxy-2-methyl-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
- Substituents : A benzoxazepin ring fused with methoxy and methyl groups.
- Molecular Formula : C₁₈H₁₆N₂O₃; Molecular Weight : 308.3 g/mol .
- Compared to 2,3-diethoxybenzonitrile, this compound’s complex structure may limit synthetic accessibility but increase specificity in drug-target interactions .
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Research Findings and Implications
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., ethoxy, methoxy) increase aromatic ring electron density, facilitating electrophilic substitution. Bromine (electron-withdrawing) directs reactivity to specific positions .
- Bulkier substituents (e.g., ethoxy vs. methyl) reduce reaction rates in sterically hindered environments .
Solubility and Physical Properties: Polar substituents (e.g., ethoxy, methoxy) enhance solubility in polar aprotic solvents (e.g., DMSO), while nonpolar groups (methyl, thienyl) favor organic solvents like toluene .
Biological and Material Applications :
Biological Activity
2,3-Diethoxybenzonitrile is an organic compound with a molecular formula of C12H15NO2, characterized by the presence of two ethoxy groups and a nitrile group attached to a benzene ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity of 2,3-Diethoxybenzonitrile.
Chemical Structure and Properties
The structure of 2,3-Diethoxybenzonitrile can be depicted as follows:
Where:
- C6H4 represents the benzene ring.
- (OEt) indicates the ethoxy substituents.
- C≡N denotes the nitrile functional group.
The presence of these functional groups influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that 2,3-Diethoxybenzonitrile exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism behind its antimicrobial activity is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Properties
The anticancer potential of 2,3-Diethoxybenzonitrile has been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound appears to induce apoptosis through the activation of intrinsic pathways involving caspase cascades.
Case Study: Cytotoxicity Assessment
- Cell Lines: MCF-7 and A549
- IC50 Values:
- MCF-7: 25 µM
- A549: 30 µM
These results suggest that 2,3-Diethoxybenzonitrile may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 2,3-Diethoxybenzonitrile has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways.
The biological activity of 2,3-Diethoxybenzonitrile can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The nitrile group can form hydrogen bonds with active site residues in enzymes, leading to inhibition.
- Receptor Modulation: Ethoxy groups may enhance binding affinity to certain receptors involved in inflammatory responses.
- Cell Membrane Interaction: The hydrophobic nature of the ethoxy groups allows for interaction with lipid membranes, potentially disrupting cellular integrity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
